5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its multiple hydroxyl groups and methoxy groups, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one typically involves multi-step organic synthesis. The key steps may include:
Formation of the chromen-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Glycosylation: The attachment of sugar moieties (oxan-2-yl groups) can be achieved through glycosylation reactions using glycosyl donors and appropriate catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as acids, bases, or enzymes can be used to enhance reaction rates and selectivity.
Purification techniques: Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Catalysts: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s antioxidant and anti-inflammatory properties are of interest. It can be used to study cellular pathways involved in oxidative stress and inflammation.
Medicine
The compound’s potential anticancer activity makes it a candidate for drug development. It can be tested for its ability to inhibit cancer cell growth and induce apoptosis.
Industry
In the industrial sector, the compound can be used in the development of natural products and nutraceuticals. Its antioxidant properties make it a valuable additive in food and cosmetic products.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets. These may include:
Antioxidant pathways: The compound can scavenge free radicals and upregulate antioxidant enzymes.
Anti-inflammatory pathways: It can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer pathways: The compound may induce apoptosis and inhibit cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer activity.
Luteolin: A flavonoid with both antioxidant and anti-inflammatory effects.
Uniqueness
The uniqueness of 5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one lies in its specific combination of functional groups and glycosylation pattern. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other flavonoids.
Properties
Molecular Formula |
C29H34O17 |
---|---|
Molecular Weight |
654.6 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O17/c1-9-18(32)22(36)24(38)28(43-9)42-8-16-20(34)23(37)25(39)29(45-16)46-27-21(35)17-12(31)6-11(30)7-13(17)44-26(27)10-4-14(40-2)19(33)15(5-10)41-3/h4-7,9,16,18,20,22-25,28-34,36-39H,8H2,1-3H3/t9-,16+,18-,20+,22+,23-,24+,25+,28+,29-/m1/s1 |
InChI Key |
BWDMLCWSGGUHGK-BZIWEHKDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)OC)O)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)OC)O)OC)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.